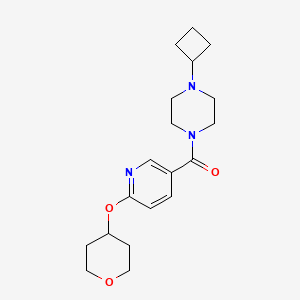

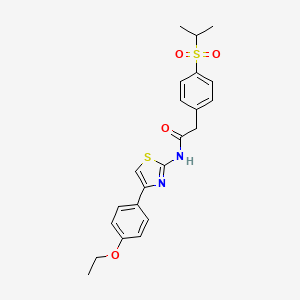

(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone” is an organic compound that serves as an intermediate in organic synthesis and medicinal chemistry . It’s used in the synthesis of cell biology reagents .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-methoxymethyl-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in a dry reaction flask . The mixture is immersed in a -60°C cold well and the methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0°C over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Chemical Reactions Analysis

In organic synthetic transformations, the ketone carbonyl group in this compound can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The research into novel heterocyclic compounds, including those structurally related to (4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone, has shown significant promise in the development of anticancer and antimicrobial agents. One study highlights the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating potent anticancer and antimicrobial activities. The compounds showed high potency against various cancer cell lines and pathogenic strains, indicating their potential as pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Scalable Syntheses for H3 Antagonists

Another facet of research on similar compounds involves the scalable syntheses of H3 receptor antagonists. A study details the evolution of synthesis processes for structurally similar compounds, highlighting the efforts to minimize production costs and improve efficiency. The third-generation synthesis process introduced key improvements, demonstrating the chemical industry's ongoing quest for more effective and cost-efficient drug production methods (Pippel et al., 2011).

Anticancer Evaluations

The synthesis of complex heterocyclic compounds, including those related to the mentioned chemical structure, has been evaluated for anticancer properties. One research effort focused on creating and testing various derivatives for their anticancer activities, revealing moderate to good yields and potential as anticancer agents. These studies underscore the importance of structural diversity in the search for new treatments (Gouhar & Raafat, 2015).

Antibacterial and Antimycobacterial Activities

Compounds with similar structural frameworks have been synthesized and assessed for their antibacterial and antimycobacterial activities. Research into nicotinic acid hydrazide derivatives, for example, has shown promising results against various bacterial strains, highlighting the potential for developing new antibacterial agents (Sidhaye et al., 2011).

Propiedades

IUPAC Name |

(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCIMRQKRGCWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2842443.png)

![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2842446.png)

![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842455.png)

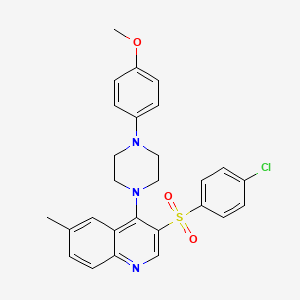

![(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2842461.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2842465.png)